1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene
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Overview
Description
1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzyloxy group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the nitration of a benzyloxy-substituted benzene derivative followed by the introduction of the trifluoromethoxy group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethoxylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).
Major Products Formed:
Reduction: 1-(Benzyloxy)-3-amino-5-(trifluoromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
1-(Benzyloxy)-3-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-(Benzyloxy)-3-amino-5-(trifluoromethoxy)benzene: A reduced form with an amino group instead of a nitro group.
1-(Methoxy)-3-nitro-5-(trifluoromethoxy)benzene: Contains a methoxy group instead of a benzyloxy group
Uniqueness: The trifluoromethoxy group, in particular, imparts enhanced stability and lipophilicity, making it valuable in drug design and material science .
Properties
IUPAC Name |
1-nitro-3-phenylmethoxy-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c15-14(16,17)22-13-7-11(18(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJISVJQRBLDMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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